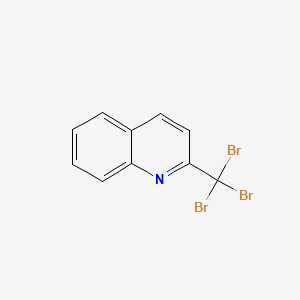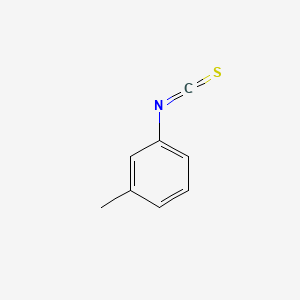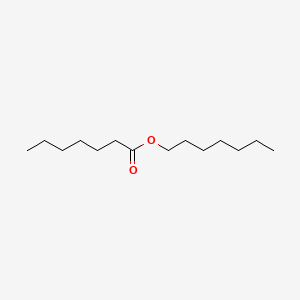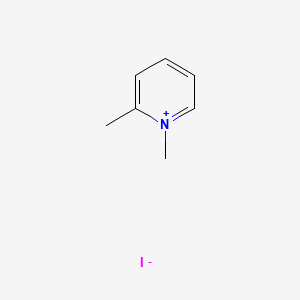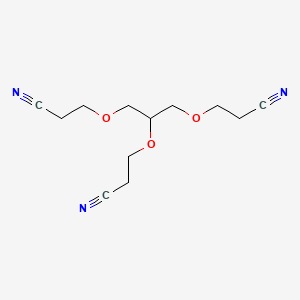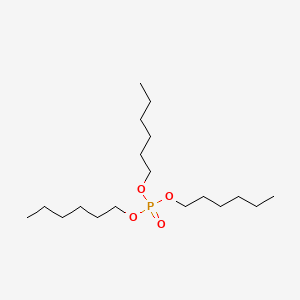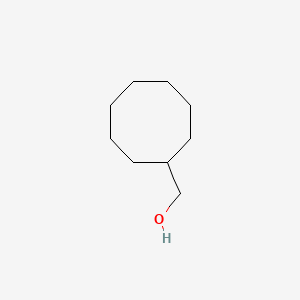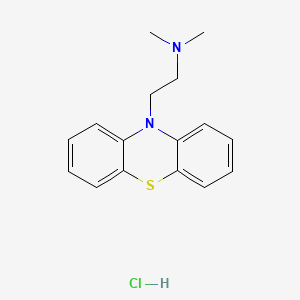
Clorhidrato de fenetazina
Descripción general
Descripción
Fenethazine hydrochloride (FTHC) is a pharmaceutical compound used in many scientific research applications. It is a synthetic compound derived from the phenothiazine family of drugs and has been found to have a variety of uses in the laboratory.
Aplicaciones Científicas De Investigación
Cristalografía y análisis estructural
El clorhidrato de fenetazina se ha estudiado por sus estructuras cristalina y molecular, que son cruciales para comprender su comportamiento químico e interacciones . El compuesto cristaliza en el grupo espacial monoclínico P2_1/a, proporcionando información sobre su conformación molecular y el potencial para formar sales complejas de radical catiónico-cobre(II). Esta información es valiosa para los investigadores que buscan modificar el compuesto para aplicaciones específicas o predecir su reactividad.
Aplicaciones fotocatalíticas
Las fenotiazinas extendidas, que incluyen derivados del this compound, han mostrado promesa en aplicaciones fotocatalíticas . Estos compuestos pueden catalizar reacciones de acoplamiento oxidativo de aminas a iminas bajo luz visible, lo que es un avance significativo para la química verde y los procesos industriales sostenibles. La capacidad de aprovechar la luz solar para reacciones químicas abre nuevas posibilidades para la síntesis energéticamente eficiente.
Materiales optoelectrónicos
Debido a sus propiedades ópticas y electrónicas únicas, el this compound es un candidato para su uso en aplicaciones optoelectrónicas orgánicas . Sus derivados se han investigado por su potencial en células solares sensibilizadas con colorante, células solares de perovskita, diodos orgánicos emisores de luz y otros dispositivos que requieren materiales con características específicas de absorción y emisión de luz.
Actividades antimicrobianas y antitumorales
Los derivados de fenotiazina, incluido el this compound, son conocidos por sus propiedades antimicrobianas y antitumorales . Estos compuestos se pueden sintetizar con diversas modificaciones para mejorar su potencia y especificidad frente a diferentes riesgos para la salud. Su actividad biológica los hace valiosos para la investigación farmacéutica y el desarrollo de fármacos.
Efectos neuroprotectores
La investigación ha indicado que los derivados de fenotiazina pueden tener efectos neuroprotectores, lo que podría ser beneficioso para el tratamiento de enfermedades neurodegenerativas . La capacidad del this compound para modular las vías biológicas podría conducir a nuevos tratamientos para enfermedades como el Alzheimer y el Parkinson.
Química sintética
El this compound sirve como un bloque de construcción en la química sintética . Su estructura permite una variedad de modificaciones químicas, lo que permite la creación de numerosos derivados con propiedades variadas. Esta versatilidad es esencial para el desarrollo de nuevos compuestos con las características biológicas o físicas deseadas.
Mecanismo De Acción
Target of Action
Fenethazine hydrochloride is a first-generation antihistamine of the phenothiazine group . As an antihistamine, its primary targets are histamine receptors , specifically the H1 receptor . These receptors play a crucial role in allergic reactions, and by blocking them, fenethazine hydrochloride can help alleviate allergy symptoms.
Biochemical Pathways
Fenethazine hydrochloride is involved in the fenethazine H1-antihistamine action pathway . By blocking the H1 histamine receptors, it disrupts the normal biochemical pathways of histamine, leading to a reduction in allergy symptoms.
Result of Action
The molecular and cellular effects of fenethazine hydrochloride’s action primarily involve the blockade of H1 histamine receptors . This prevents histamine from binding to these receptors and exerting its effects, thereby reducing the symptoms of allergies. The crystal structures of fenethazine hydrochloride indicate that the formation of a cation radical causes the phenothiazine ring of the fenethazine molecule to be flattened .
Análisis Bioquímico
Biochemical Properties
In addition to histamine receptors, fenethazine hydrochloride interacts with various enzymes and proteins. It has been observed to inhibit calmodulin and protein kinase C, which are crucial in cellular signaling pathways . The inhibition of these enzymes can lead to a reduction in cellular proliferation and modulation of immune responses.
Cellular Effects
Fenethazine hydrochloride exerts several effects on different cell types and cellular processes. In immune cells, it reduces the release of histamine and other inflammatory mediators, thereby mitigating allergic responses. In neuronal cells, it has a sedative effect by inhibiting the action of neurotransmitters such as dopamine and serotonin .
The compound also influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting protein kinase C, fenethazine hydrochloride can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular metabolism. This can result in reduced cell proliferation and altered immune responses .
Molecular Mechanism
The molecular mechanism of fenethazine hydrochloride involves its binding to histamine H1 receptors, thereby blocking the action of histamine. Additionally, it inhibits the activity of calmodulin and protein kinase C, which are involved in various cellular signaling pathways .
Fenethazine hydrochloride also affects the dopaminergic and serotonergic systems by inhibiting the reuptake of dopamine and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its sedative and antiemetic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fenethazine hydrochloride have been observed to change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure due to potential degradation. Long-term studies have shown that fenethazine hydrochloride can lead to sustained inhibition of histamine release and reduced cellular proliferation .
Dosage Effects in Animal Models
In animal models, the effects of fenethazine hydrochloride vary with different dosages. At low doses, it effectively reduces allergic symptoms and provides sedation without significant adverse effects. At higher doses, fenethazine hydrochloride can cause toxicity, including symptoms such as hypotension, dizziness, and gastrointestinal disturbances .
Metabolic Pathways
Fenethazine hydrochloride is metabolized primarily in the liver. The main metabolic pathway involves the hydroxylation of the phenothiazine ring, followed by conjugation with glucuronic acid. This process is mediated by cytochrome P450 enzymes, particularly CYP3A4 . The metabolites are then excreted in the urine.
Transport and Distribution
Within cells and tissues, fenethazine hydrochloride is transported and distributed through passive diffusion and active transport mechanisms. It binds to plasma proteins, which facilitates its distribution throughout the body. The compound can cross the blood-brain barrier, contributing to its central nervous system effects .
Subcellular Localization
Fenethazine hydrochloride is primarily localized in the cytoplasm and cell membrane. It does not have specific targeting signals or post-translational modifications that direct it to particular organelles. Its interaction with membrane-bound receptors and enzymes suggests that it exerts its effects at the cell surface and within the cytoplasm .
Propiedades
IUPAC Name |
N,N-dimethyl-2-phenothiazin-10-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S.ClH/c1-17(2)11-12-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10H,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIPCLCBYTWUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208088 | |
| Record name | Fenethazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5934-20-3 | |
| Record name | Fenethazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5934-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenethazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etizin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenethazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-10H-phenothiazine-10-ethylamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENETHAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/225AVG0161 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of cation radical formation on the structure of Fenethazine hydrochloride?
A1: The formation of a cation radical significantly affects the structure of Fenethazine hydrochloride. The research paper highlights that the phenothiazine ring system becomes flattened upon cation radical formation. [] Specifically, the dihedral angle between the benzene rings within the phenothiazine structure increases from 140.3° in the neutral Fenethazine hydrochloride to 174.7° or 167.5° in the cation radical form complexed with copper(II) chloride. [] This flattening effect suggests a change in the electronic structure and potentially alters the molecule's interactions with other molecules. Additionally, the conformation of the 2-aminoethyl side chain changes from a near gauche form in the neutral molecule to a trans conformation in the cation radical. [] These structural changes provide insights into the potential reactivity and binding properties of Fenethazine hydrochloride upon oxidation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





